Cas no 405920-69-6 (2-chloro-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine)

2-Chloro-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with chloro, nitro, piperidinyl, and amino functional groups. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The presence of reactive sites, including the chloro and nitro groups, enables further functionalization through nucleophilic substitution or reduction reactions. The piperidinyl moiety enhances solubility and may influence biological activity. Its well-defined reactivity profile makes it valuable for constructing complex molecular architectures. Suitable for controlled reactions, this compound is typically handled under inert conditions due to its sensitivity. Purity and stability are critical for consistent performance in synthetic workflows.
2-chloro-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine structure
405920-69-6 structure
Product Name:2-chloro-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine
CAS No:405920-69-6
MF:C9H12ClN5O2
MW:257.676879882813
CID:6074580
PubChem ID:4223168
Update Time:2025-10-31

2-chloro-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine
    • 4-AMINO-2-CHLORO-5-NITRO-6-PIPERIDIN-1-YLPYRIMIDINE
    • 4-Pyrimidinamine, 2-chloro-5-nitro-6-(1-piperidinyl)-
    • VU0607195-1
    • 405920-69-6
    • AKOS002663371
    • Z1013695750
    • AF-399/25108067
    • 2-chloro-5-nitro-6-piperidin-1-ylpyrimidin-4-amine
    • F3246-0005
    • Inchi: 1S/C9H12ClN5O2/c10-9-12-7(11)6(15(16)17)8(13-9)14-4-2-1-3-5-14/h1-5H2,(H2,11,12,13)
    • InChI Key: VTBIZBFJTIZQPZ-UHFFFAOYSA-N
    • SMILES: C1(Cl)=NC(N2CCCCC2)=C([N+]([O-])=O)C(N)=N1

Computed Properties

  • Exact Mass: 257.0679523g/mol
  • Monoisotopic Mass: 257.0679523g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 101Ų

Experimental Properties

  • Density: 1.479±0.06 g/cm3(Predicted)
  • Boiling Point: 531.5±50.0 °C(Predicted)
  • pka: 2.74±0.10(Predicted)

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Additional information on 2-chloro-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine

2-Chloro-5-Nitro-6-(Piperidin-1-Yl)Pyrimidin-4-Amine (CAS No. 405920-69-6)

The compound 2-chloro-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine, with CAS number 405920-69, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and potential applications in drug development. The structure of this molecule is characterized by a pyrimidine ring system with substituents at positions 2, 4, 5, and 6. These substituents include a chlorine atom at position 2, a nitro group at position 5, an amino group at position 4, and a piperidine ring at position 6.

Recent studies have highlighted the importance of pyrimidine derivatives in the development of novel therapeutic agents. The presence of the piperidine ring in this compound introduces unique steric and electronic properties, which can significantly influence its pharmacokinetic profile and bioavailability. Piperidine rings are often used in drug design to enhance solubility and improve the overall stability of molecules. Additionally, the nitro group at position 5 contributes to the molecule's redox properties, making it a potential candidate for applications in electrochemical systems or as a component in advanced materials.

The synthesis of 2-chloro-5-nitro derivatives typically involves multi-step organic reactions, including nucleophilic substitutions, oxidations, and cyclizations. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. For instance, recent advancements in catalytic methods have enabled more efficient transformations, reducing the overall cost and environmental impact of production processes.

In terms of biological activity, this compound has shown promising results in preliminary assays targeting specific enzymes and receptors. The combination of chlorine and nitro groups creates a highly reactive molecule that can interact with biological systems in complex ways. For example, studies have indicated potential anti-inflammatory properties, which could be harnessed for developing new treatments for chronic inflammatory diseases.

Moreover, the integration of piperidine moieties into pyrimidine frameworks has opened new avenues for exploring antiviral agents. Piperidine rings are known to enhance membrane permeability, which is crucial for delivering therapeutic compounds across cellular barriers. This makes 2-chloro-substituted pyrimidines particularly interesting for virology research.

From a materials science perspective, this compound exhibits intriguing electronic properties that could be exploited in organic electronics. The conjugated system formed by the pyrimidine ring and substituents facilitates charge transport, making it a potential candidate for use in organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs). Recent experiments have demonstrated moderate electron mobility values, suggesting that further optimization could lead to practical applications.

In conclusion, 2-chloro-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine (CAS No. 405920–69–6) represents a versatile platform for exploring diverse scientific domains. Its unique structure offers opportunities for innovation in drug discovery and materials engineering alike. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing both medicinal chemistry and materials science.

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